[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a diglyceride, specifically a diacylglycerol, which consists of two fatty acid chains attached to a glycerol backbone. The fatty acid chains in this compound are linoleic acid (18:2(9Z,12Z)) and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This compound is found in human blood and is a metabolite in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually carried out under mild conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified using techniques like column chromatography .
Industrial Production Methods
In industrial settings, the production of diacylglycerols often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under controlled conditions, resulting in high yields and specificity. The process is scalable and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (linoleic acid and arachidonic acid) and glycerol.
Transesterification: New diacylglycerols with different fatty acid compositions.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Industry: Utilized in the formulation of functional foods and nutraceuticals due to its bioactive properties.
Mechanism of Action
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound is produced as a second messenger during the hydrolysis of phosphatidylinositol bisphosphate by phospholipase C. The resulting diacylglycerol facilitates the translocation of PKC from the cytosol to the plasma membrane, where it phosphorylates target proteins involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
DG(181(9Z)/182(9Z,12Z)/00): Contains oleic acid and linoleic acid.
DG(182(9Z,12Z)/183(9Z,12Z,15Z)/00): Contains linoleic acid and alpha-linolenic acid.
DG(202(11Z,14Z)/184(6Z,9Z,12Z,15Z)/00): Contains eicosadienoic acid and stearidonic acid.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of linoleic acid and arachidonic acid, which are both essential fatty acids involved in various physiological processes. This combination makes it particularly relevant in studies related to inflammation, cellular signaling, and metabolic regulation .
Properties
Molecular Formula |
C41H68O5 |
---|---|
Molecular Weight |
641 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-22,24,28,30,39,42H,3-10,15-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1 |
InChI Key |
KRECEGQUDDMNAQ-MYBRWWDOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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